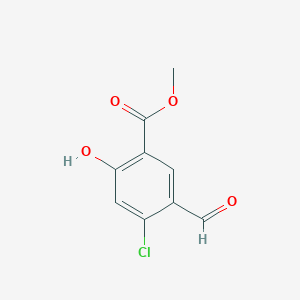

Methyl 4-chloro-5-formyl-2-hydroxybenzoate

Description

Genesis and Early Synthetic Investigations of Formylated Hydroxybenzoate Derivatives

The development of synthetic routes to formylated hydroxybenzoate derivatives is rooted in foundational organic reactions designed to introduce aldehyde (formyl) groups onto activated aromatic rings. Historically, the ortho-formylation of phenols was achieved through methods like the Reimer-Tiemann reaction, first reported by Karl Reimer and Ferdinand Tiemann in 1876. wikipedia.orgonlineorganicchemistrytutor.comnumberanalytics.com This reaction typically employs chloroform (B151607) and a strong base to generate dichlorocarbene (B158193) as the electrophilic species, which then attacks the electron-rich phenoxide ring, primarily at the ortho position. wikipedia.orgonlineorganicchemistrytutor.com

Another cornerstone method is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgnrochemistry.comijpcbs.com This reagent acts as a mild electrophile, suitable for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comchemistrysteps.com Other classical methods for formylation include the Duff reaction, which uses hexamethylenetetramine (urotropine), and the Gattermann-Koch reaction, which introduces a formyl group using carbon monoxide and hydrochloric acid. google.compearson.com

The synthesis of a specific molecule like Methyl 4-chloro-5-formyl-2-hydroxybenzoate would conceptually involve the application of such formylation techniques to a pre-existing substituted precursor, such as Methyl 4-chloro-2-hydroxybenzoate. prepchem.com The regioselectivity of the formylation step is governed by the directing effects of the substituents already present on the aromatic ring.

Importance of this compound as a Key Chemical Synthon in Organic Chemistry

A synthon is a molecular fragment used in the strategic planning of a synthesis. This compound is a highly functionalized molecule that serves as a versatile synthon for the construction of more complex chemical structures, particularly in the fields of medicinal and materials chemistry. Substituted salicylaldehydes are recognized as privileged starting materials for synthesizing a wide range of biologically active compounds and ligands for organometallic chemistry. mdpi.comgoogle.comnih.gov

The utility of this compound stems from the distinct reactivity of its functional groups:

The Formyl Group (-CHO): As an aldehyde, this group is a primary site for nucleophilic attack. It can readily participate in reactions such as aldol (B89426) condensations, Wittig reactions, Knoevenagel condensations, and reductive aminations to form new carbon-carbon or carbon-nitrogen bonds. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol, offering further pathways for molecular elaboration.

The Hydroxyl Group (-OH): The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide, which can then act as a nucleophile in Williamson ether synthesis or be acylated to form esters.

Ortho-Hydroxy Aldehyde Moiety: The spatial proximity of the hydroxyl and formyl groups is a classic structural motif for the synthesis of Schiff bases upon condensation with primary amines. These Schiff bases are renowned for their ability to act as chelating ligands for a vast array of metal ions. nih.gov This feature is crucial in the development of catalysts and metal-based therapeutic agents.

The Halogenated Aromatic Ring: The chloro-substituted benzene (B151609) ring provides a scaffold that can be further modified. The chlorine atom itself can potentially be displaced via nucleophilic aromatic substitution under specific conditions or participate in cross-coupling reactions.

The strategic combination of these groups makes this compound an ideal intermediate for building complex heterocyclic systems and other scaffolds of interest in pharmaceutical and agrochemical research. acs.org

Structural Features of this compound Pertinent to Chemical Transformations

The reactivity of this compound is dictated by the interplay of the electronic properties of its four substituents. The behavior of the molecule in chemical reactions is a direct consequence of these inductive and resonance effects. numberanalytics.comnumberanalytics.com

Hydroxyl (-OH) at C2: This group is strongly activating and ortho, para-directing due to its powerful electron-donating resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I). libretexts.org

Methyl Ester (-COOCH₃) at C1: This group is deactivating and meta-directing. Both its resonance (-R) and inductive (-I) effects withdraw electron density from the aromatic ring.

Chloro (-Cl) at C4: Halogens are a unique class of substituents. They are deactivating due to a strong electron-withdrawing inductive effect (-I) but are ortho, para-directing because their electron-donating resonance effect (+R), involving lone pair electrons, directs incoming electrophiles to these positions. libretexts.org

Formyl (-CHO) at C5: This is a strongly deactivating and meta-directing group due to both its -R and -I effects.

The cumulative effect of three deactivating groups (ester, chloro, formyl) likely renders the aromatic ring electron-deficient and less susceptible to further electrophilic aromatic substitution, despite the presence of the activating hydroxyl group. pressbooks.pub Conversely, the electron-withdrawing nature of the ring enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive toward nucleophiles. reddit.com The acidity of the phenolic proton is also increased by the collective electron-withdrawing power of the other substituents.

A significant structural aspect is the potential for a strong intramolecular hydrogen bond between the phenolic hydrogen of the C2-hydroxyl group and the carbonyl oxygen of the C1-methyl ester. This interaction can influence the chemical properties and reactivity of both the hydroxyl and ester functionalities by affecting their availability for intermolecular reactions.

| Feature | Substituent & Position | Electronic Effect | Influence on Reactivity |

|---|---|---|---|

| Hydroxyl Group | -OH at C2 | +R >> -I (Activating) | Directs electrophiles to ortho/para positions; increases ring nucleophilicity. |

| Methyl Ester Group | -COOCH₃ at C1 | -R, -I (Deactivating) | Directs electrophiles to meta position; decreases ring nucleophilicity. |

| Chloro Group | -Cl at C4 | -I > +R (Deactivating) | Directs electrophiles to ortho/para positions; decreases ring nucleophilicity. |

| Formyl Group | -CHO at C5 | -R, -I (Deactivating) | Directs electrophiles to meta position; enhances carbonyl electrophilicity. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-chloro-5-formyl-2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO4/c1-14-9(13)6-2-5(4-11)7(10)3-8(6)12/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYLYNZZIYVHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)C=O)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of Methyl 4 Chloro 5 Formyl 2 Hydroxybenzoate

Retrosynthetic Analysis and Strategic Disconnections for Substituted Hydroxybenzoates

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For a molecule like Methyl 4-chloro-5-formyl-2-hydroxybenzoate, several retrosynthetic pathways can be envisioned.

A primary disconnection strategy involves the ester functional group, which can be retrosynthetically cleaved to its corresponding carboxylic acid and methanol (B129727). This leads to 4-chloro-5-formyl-2-hydroxybenzoic acid as a key intermediate. This disconnection is strategically sound as the esterification of a carboxylic acid is a generally reliable transformation.

Further disconnection of the formyl and chloro groups on the salicylic (B10762653) acid core reveals the importance of the order of introduction of these substituents. The directing effects of the hydroxyl and carboxyl groups on the aromatic ring are crucial in planning the synthesis. The hydroxyl group is an ortho-, para-director, while the carboxyl group is a meta-director.

One plausible retrosynthetic route would involve the following key disconnections:

C-C bond disconnection of the formyl group: This leads back to a chlorinated salicylic acid derivative, such as methyl 4-chloro-2-hydroxybenzoate . The formyl group can be introduced via an electrophilic aromatic substitution reaction.

C-Cl bond disconnection: This simplifies the intermediate to methyl 2-hydroxybenzoate (methyl salicylate) , a readily available starting material. The chloro group can be introduced through electrophilic halogenation.

This leads to a synthetic strategy that begins with methyl salicylate (B1505791), followed by chlorination and then formylation. The regioselectivity of each step is a critical consideration.

Classical Synthetic Routes to Formylated Benzoate (B1203000) Esters

Classical synthetic methodologies provide a foundational understanding of the construction of molecules like this compound. These routes often rely on well-established named reactions and functional group transformations.

Electrophilic Aromatic Formylation Approaches (e.g., Duff Reaction, Vilsmeier-Haack)

The introduction of a formyl group onto an aromatic ring is a key step in the synthesis of the target molecule. The Vilsmeier-Haack and Duff reactions are classical methods for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgajrconline.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate activated aromatic rings like phenols. organic-chemistry.orgajrconline.orgijpcbs.comchemistrysteps.com The reaction proceeds through an electrophilic aromatic substitution mechanism. ajrconline.orgchemistrysteps.com For a substrate like methyl 4-chloro-2-hydroxybenzoate, the strong activating and ortho-, para-directing effect of the hydroxyl group would likely direct the formylation to the position ortho to it (C3 or C5). The presence of the chloro group at C4 would sterically hinder attack at C3 and electronically favor substitution at C5.

The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically on phenol (B47542) substrates. organic-chemistry.org This reaction also proceeds via electrophilic aromatic substitution and generally favors ortho-formylation. organic-chemistry.org A copper-mediated variation of the Duff reaction has been shown to improve yields and ortho-selectivity for the formylation of phenols. organic-chemistry.org

| Reaction | Reagents | Key Features |

|---|---|---|

| Vilsmeier-Haack | DMF, POCl3 | Formylates electron-rich arenes; proceeds via an iminium ion intermediate. organic-chemistry.orgajrconline.orgijpcbs.comchemistrysteps.com |

| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Typically used for phenols; favors ortho-formylation. organic-chemistry.org |

Esterification of Corresponding Carboxylic Acids

As identified in the retrosynthetic analysis, a straightforward approach to this compound is the esterification of 4-chloro-5-formyl-2-hydroxybenzoic acid . The Fischer esterification is a classic method for this transformation, involving the reaction of the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of the alcohol can drive the reaction to completion. masterorganicchemistry.commasterorganicchemistry.com

Alternative methods for esterification that may be suitable for this potentially sensitive substrate include reaction with methyl iodide in the presence of a base like potassium carbonate, or the use of methyl salicylate itself as a selective methylating agent. organic-chemistry.org

Halogenation and Subsequent Functionalization Strategies

This strategy involves the initial halogenation of a simpler precursor, followed by the introduction of the formyl group. Starting with methyl 2-hydroxybenzoate, regioselective chlorination is the first critical step. The hydroxyl group is a strong ortho-, para-director. Reaction of methyl salicylate with sodium hypochlorite (B82951) has been shown to produce a mixture of methyl 3-chlorosalicylate (ortho-product) and methyl 5-chlorosalicylate (para-product). nih.gov To achieve chlorination at the 4-position, a different strategy might be required, potentially involving blocking of the more reactive positions or starting from a pre-chlorinated precursor.

Once methyl 4-chloro-2-hydroxybenzoate is obtained, the next step is the introduction of the formyl group at the 5-position. As discussed in section 2.2.1, the Vilsmeier-Haack or Duff reactions would be suitable for this transformation, with the directing effects of the hydroxyl and ester groups influencing the regioselectivity. The hydroxyl group at C2 would strongly direct the incoming electrophile to the C5 position.

Modern and Optimized Synthetic Protocols for this compound

Modern synthetic chemistry offers more efficient and selective methods for the synthesis of complex aromatic compounds, often utilizing transition-metal catalysis.

Transition Metal-Catalyzed Syntheses for Aromatic Functionalization

Transition-metal-catalyzed reactions have become powerful tools for the direct functionalization of C-H bonds and for cross-coupling reactions. researchgate.netrsc.orgacs.orgnih.gov For the synthesis of this compound, several modern approaches can be envisioned.

One strategy involves the ortho-selective C-H formylation of a substituted phenol . Various transition-metal catalysts, including palladium and rhodium, have been developed for the directed C-H functionalization of phenols. researchgate.netrsc.org The hydroxyl group can act as a directing group, guiding the catalyst to the ortho position for the introduction of a formyl group or a precursor that can be converted to a formyl group.

Alternatively, a palladium-catalyzed carbonylation reaction could be employed. organic-chemistry.org Starting from a di-halogenated precursor, such as methyl 2-hydroxy-4,5-dichlorobenzoate, selective carbonylation at the 5-position could potentially introduce the formyl group. More commonly, palladium-catalyzed formylation of aryl halides using carbon monoxide or other C1 sources like formic acid or isocyanides offers a direct route to aromatic aldehydes. nih.govresearchgate.netrsc.orgacs.orgnih.gov This approach would be applicable if a suitable aryl halide precursor, such as methyl 5-bromo-4-chloro-2-hydroxybenzoate, were available.

These modern methods often offer advantages over classical routes in terms of milder reaction conditions, higher yields, and improved regioselectivity. researchgate.netrsc.orgnih.gov

| Methodology | Catalyst/Reagents | Description |

|---|---|---|

| Directed C-H Formylation | Pd, Rh, or other transition metals | The hydroxyl group directs the formylation to the ortho position. researchgate.netrsc.org |

| Palladium-Catalyzed Formylation | Pd catalyst, CO or other C1 source | Formylation of an aryl halide precursor. nih.govresearchgate.netrsc.orgacs.orgnih.gov |

Organocatalytic Approaches in Complex Molecule Construction

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering a sustainable alternative to traditional metal-based catalysts. While specific organocatalytic methods for the direct formylation of Methyl 4-chloro-2-hydroxybenzoate are not extensively documented, the principles of organocatalysis are applicable to the construction of such complex molecules.

Recent advancements have demonstrated conceptually novel organocatalytic strategies for the formylation of boronic acids using glyoxylic acid as the formylating agent. dicp.ac.cn This type of reaction is noted for being environmentally friendly and atom-economical, proceeding under metal-free, mild conditions and producing non-toxic byproducts like CO2 and boric acid. dicp.ac.cn Such methods display a broad substrate range, including aryl and heteroaryl boronic acids, and tolerate a wide array of functional groups. dicp.ac.cn Another approach involves ascorbic acid (Vitamin C) as a highly efficient organocatalyst for the ipso-hydroxylation of arylboronic acids, showcasing the potential of simple, green catalysts in aromatic functionalization.

Applying these principles to the synthesis of this compound could involve a multi-step sequence where an organocatalyst is used to construct a key intermediate. For instance, developing an organocatalytic C-H activation/formylation reaction for the phenolic precursor would be a significant step forward, potentially avoiding the harsh reagents and conditions associated with classical formylation methods. The operational simplicity and ability to generate structurally diverse aldehydes demonstrate the practical utility of these emerging synthetic strategies. researchgate.net

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov This technology is particularly effective for the synthesis of aromatic aldehydes through the ortho-formylation of phenols.

A highly efficient and regioselective method for the direct ortho-formylation of phenol derivatives has been developed using microwave irradiation in the presence of nanocrystalline magnesium oxide (MgO) as a solid base catalyst. rsc.org This procedure is conducted under solvent-free conditions, which aligns with the principles of green chemistry. rsc.orgresearchgate.net The reaction of various phenol derivatives with paraformaldehyde as the formylating agent proceeds rapidly, with reaction times typically ranging from 3 to 10 minutes, affording the corresponding salicylaldehydes in excellent yields (85-98%). rsc.org

The significant features of this methodology are the short reaction times, high yields, high regioselectivity for the ortho position, and the ease of product isolation. rsc.orgresearchgate.net The use of a solid, recyclable catalyst like nanocrystalline MgO further enhances the sustainability of the process. This approach is comparable or superior to many other reported methods and could be effectively applied to the formylation of Methyl 4-chloro-2-hydroxybenzoate to produce the target compound. rsc.org

| Substrate | Time (min) | Yield (%) |

|---|---|---|

| Phenol | 5 | 95 |

| p-Cresol | 3 | 98 |

| p-Ethylphenol | 3 | 98 |

| p-tert-Butylphenol | 4 | 96 |

| 2-Naphthol | 8 | 90 |

| Catechol | 10 | 85 |

| Resorcinol | 10 | 88 |

Sustainable and Green Chemistry Considerations in the Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. monash.edu In the context of synthesizing this compound, these principles can be applied to reaction design, solvent choice, and catalyst selection to create a more sustainable and efficient process.

Solvent-Free and Aqueous Media Syntheses

A key objective of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic and contribute to environmental pollution.

Solvent-Free Synthesis: As previously discussed, the microwave-assisted formylation of phenols using nanocrystalline MgO as a catalyst is performed under solvent-free conditions. rsc.orgrsc.org Reacting the solid precursor, Methyl 4-chloro-2-hydroxybenzoate, with solid paraformaldehyde in the presence of the solid catalyst under microwave irradiation represents an ideal green synthetic approach, as it eliminates the need for any solvent, thereby simplifying workup and reducing waste.

Aqueous Media Synthesis: The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols. wikipedia.orggeeksforgeeks.org This reaction is typically carried out in a biphasic solvent system, which consists of an aqueous hydroxide (B78521) solution and an organic phase containing chloroform (B151607). wikipedia.orgbyjus.com While it involves a chlorinated solvent, the use of water as the primary medium for the base is a step towards greener conditions. The reaction proceeds through the generation of dichlorocarbene (B158193) in the aqueous phase, which then reacts with the phenoxide ion. nrochemistry.com Modifications using phase-transfer catalysts can improve the efficiency of this biphasic reaction. quora.com Although effective for many hydroxy-aromatic compounds, this method's green credentials are hampered by the use of chloroform. wikipedia.org

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. monash.edu A higher atom economy signifies a greener process with less waste generation. The efficiency of formylation can be compared by analyzing the atom economy of different classical methods that could be employed to synthesize the target molecule from Methyl 4-chloro-2-hydroxybenzoate (MCB).

Reimer-Tiemann Reaction: Utilizes chloroform (CHCl₃) and a strong base (e.g., NaOH). The reaction generates significant inorganic salt waste and only one carbon from the chloroform is incorporated into the product. wikipedia.orgbyjus.com

Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemistrysteps.comwikipedia.org This method also produces considerable stoichiometric byproducts from the reagent. ijpcbs.com

Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formyl source in an acidic medium (e.g., trifluoroacetic acid). wikipedia.orgdbpedia.org While effective, the reaction incorporates only one of the six carbons from HMTA into the aldehyde product, leading to poor atom economy. thieme-connect.com

| Reaction | Reactants | Desired Product | Major Byproducts | Theoretical Atom Economy (%)* |

|---|---|---|---|---|

| Reimer-Tiemann | MCB + CHCl₃ + 4 NaOH | Product + 3 NaCl + 2 H₂O | Sodium Formate | 45.4% |

| Vilsmeier-Haack | MCB + POCl₃ + DMF → Intermediate + H₂O | Product + (CH₃)₂NH + H₃PO₄ + HCl | Phosphorus-based salts | 47.8% |

| Duff (with HMTA) | MCB + (CH₂)₆N₄ + H₂O (hydrolysis) | Product + NH₃ + other N-fragments | Ammonia (B1221849) and derivatives | 59.7% |

Note: Calculation assumes the reaction: Reactants → Desired Product + Byproducts. The molecular weight of the target product is 214.61 g/mol. The calculation for Vilsmeier-Haack includes the hydrolysis step. The Duff reaction stoichiometry is simplified for this analysis.

As the table illustrates, these classical methods suffer from low to moderate atom economy. Modern approaches, such as those using paraformaldehyde (CH₂O)n or CO₂, strive for higher atom economy by using more direct and efficient C1 sources.

Catalyst Design for Enhanced Sustainability

The design and use of efficient and recyclable catalysts are cornerstones of green chemistry. Catalysts reduce the energy requirements of reactions and can enable more atom-economical pathways. acs.org

Recyclable Solid Catalysts: The use of nanocrystalline MgO in microwave-assisted formylation is an excellent example of a sustainable catalyst. rsc.org As a heterogeneous solid catalyst, it can be easily recovered from the reaction mixture by simple filtration and potentially reused, reducing waste and cost. This contrasts with homogeneous catalysts, such as Lewis acids used in some formylation reactions, which can be difficult to separate from the product.

Benign and Abundant Catalysts: Research into catalysis for formylation aims to replace toxic or precious metals with more benign and earth-abundant alternatives. For instance, some protocols have explored the use of copper species to improve the yield and selectivity of the Duff reaction. researchgate.net Iron- and cobalt-based catalysts have also been developed for N-formylation reactions using formic acid, pointing towards a trend of using less toxic transition metals. acs.org

Utilizing Sustainable Feedstocks: A forward-thinking approach in catalyst design involves creating systems that can utilize sustainable C1 feedstocks like carbon dioxide (CO₂). Palladium-catalyzed reductive formylation of aryl halides using CO₂ as the carbonyl source represents a significant advancement. organic-chemistry.orgresearchgate.net While this specific methodology is for aryl halides rather than direct phenol formylation, it demonstrates the potential for developing catalytic systems that can convert a greenhouse gas into a valuable chemical functionality, offering a much greener alternative to traditional formylating agents. organic-chemistry.org

Chemical Reactivity and Transformational Chemistry of Methyl 4 Chloro 5 Formyl 2 Hydroxybenzoate

Reactions Involving the Aldehyde Moiety

The formyl (aldehyde) group in Methyl 4-chloro-5-formyl-2-hydroxybenzoate is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensation reactions.

The electrophilic carbon atom of the formyl group is susceptible to attack by nucleophiles. In an aldol (B89426) condensation, the enolate of an aldehyde or ketone can add to the formyl group of this compound, leading to the formation of a β-hydroxy carbonyl compound. This can be followed by dehydration to yield an α,β-unsaturated carbonyl compound.

Grignard reagents, which are potent nucleophiles, readily react with the aldehyde functionality. For instance, the addition of a Grignard reagent like methylmagnesium bromide to this compound would yield a secondary alcohol upon acidic workup. youtube.com

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent | Product |

| Aldol Condensation | Acetone, Base | 4-(4-chloro-5-(methoxycarbonyl)-2-hydroxyphenyl)-4-hydroxybutan-2-one |

| Grignard Reaction | Methylmagnesium bromide, then H₃O⁺ | Methyl 4-chloro-2-hydroxy-5-(1-hydroxyethyl)benzoate |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Strong oxidizing agents like potassium permanganate (B83412) or chromic acid can achieve the oxidation, though chemoselectivity can be a challenge given the presence of the electron-rich phenol (B47542). Milder oxidizing agents are often preferred.

Conversely, reduction of the formyl group to a hydroxymethyl group can be accomplished using various reducing agents. Sodium borohydride (B1222165) is a common choice for this transformation due to its mildness and selectivity for aldehydes and ketones over esters.

Table 2: Oxidation and Reduction of the Formyl Group

| Reaction Type | Reagent | Product |

| Oxidation | Potassium permanganate | 4-chloro-3-(methoxycarbonyl)-6-hydroxybenzoic acid |

| Reduction | Sodium borohydride | Methyl 4-chloro-2-hydroxy-5-(hydroxymethyl)benzoate |

The aldehyde functionality can undergo condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. youtube.com These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. For example, reaction with a primary amine, R-NH₂, would yield the corresponding N-substituted imine.

Another important condensation reaction is the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride (B1165640) in the presence of the sodium salt of the acid to form an α,β-unsaturated carboxylic acid. longdom.org

Table 3: Condensation Reactions of the Aldehyde Moiety

| Reaction Type | Reagent(s) | Product Type |

| Imine Formation | Primary Amine (R-NH₂) | Imine |

| Perkin Reaction | Acetic anhydride, Sodium acetate (B1210297) | α,β-unsaturated carboxylic acid |

Transformations at the Methyl Ester Functionality

The methyl ester group of this compound can also undergo several important chemical transformations.

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is often preferred as it is generally faster and less prone to side reactions.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with an alcohol in the presence of an acid or base catalyst. For example, reaction with ethanol (B145695) would yield the corresponding ethyl ester.

Table 4: Hydrolysis and Transesterification of the Methyl Ester

| Reaction Type | Reagent(s) | Product |

| Hydrolysis (Saponification) | Sodium hydroxide (B78521), then H₃O⁺ | 4-chloro-5-formyl-2-hydroxybenzoic acid |

| Transesterification | Ethanol, Acid catalyst | Ethyl 4-chloro-5-formyl-2-hydroxybenzoate |

The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, known as amidation, typically requires heating.

Reduction of the methyl ester to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₃). However, this reagent would also reduce the aldehyde group. Selective reduction of the ester in the presence of an aldehyde can be challenging and may require protection of the aldehyde group. A two-step process involving hydrolysis of the ester to the carboxylic acid followed by selective reduction of the acid is an alternative approach. nih.gov

Table 5: Amidation and Reduction of the Methyl Ester

| Reaction Type | Reagent | Product |

| Amidation | Ammonia | 4-chloro-5-formyl-2-hydroxybenzamide |

| Reduction | Lithium aluminum hydride | (4-chloro-5-(hydroxymethyl)-2-hydroxyphenyl)methanol |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional moiety, participating in reactions typical of phenols, though its reactivity is modulated by the electronic effects of the other substituents and by intramolecular interactions.

The phenolic hydroxyl group of this compound can undergo O-alkylation (etherification) and O-acylation (esterification) under appropriate conditions. These reactions typically involve the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion, which then reacts with an electrophile.

O-Alkylation: In the presence of a base such as sodium or potassium carbonate, the hydroxyl group is deprotonated. The resulting phenoxide can react with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents to form the corresponding ether.

O-Acylation: Similarly, reaction with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (e.g., pyridine (B92270), triethylamine) yields the corresponding ester.

The reactivity of the hydroxyl group is influenced by the electron-withdrawing nature of the adjacent formyl and para-ester groups, which increase its acidity compared to phenol itself, facilitating deprotonation.

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Phenolic Ether (Ar-O-R) |

| O-Acylation | Acyl halide (RCOCl), Base (e.g., Pyridine) | Phenolic Ester (Ar-O-COR) |

A significant structural feature of this compound is the potential for strong intramolecular hydrogen bonding. The hydrogen atom of the phenolic hydroxyl group can form a hydrogen bond with the oxygen atom of the ortho-formyl group, creating a stable six-membered quasi-ring. researchgate.net This interaction is a form of Resonance-Assisted Hydrogen Bonding (RAHB), which enhances its strength and stability. nih.gov

This intramolecular hydrogen bond has several consequences for the molecule's reactivity:

Reduced Acidity and Nucleophilicity: The hydrogen bond lowers the effective acidity of the phenolic proton, making it less available for abstraction by a base. It also reduces the nucleophilicity of the oxygen atom. Consequently, reactions like O-alkylation and O-acylation may require stronger bases or harsher conditions to proceed, as the hydrogen bond must be disrupted first. mdpi.com

Stabilization of Conformation: The hydrogen bond locks the molecule into a planar conformation, which can influence its interaction with other reagents and catalysts. nih.gov

Spectroscopic Signature: The presence of the hydrogen bond can be observed spectroscopically, for instance, through a downfield shift of the hydroxyl proton in ¹H NMR spectra.

The influence of hydrogen bonding on reactivity is a critical consideration when planning synthetic transformations involving the phenolic hydroxyl group. mdpi.com

Modifications at the Aromatic Chlorine Atom

The chlorine atom on the aromatic ring is activated towards substitution reactions due to the electronic influence of the surrounding functional groups.

The aromatic ring of this compound is electron-deficient, a key requirement for nucleophilic aromatic substitution (SNAr). chemistrysteps.com The presence of strong electron-withdrawing groups (EWGs)—the formyl group (ortho) and the methyl ester group (para) to the chlorine atom—strongly activates the chlorine for displacement by nucleophiles. chemistrysteps.com

The SNAr mechanism proceeds via a two-step addition-elimination pathway:

Addition: A nucleophile attacks the carbon atom bearing the chlorine (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The negative charge in this complex is delocalized onto the electron-withdrawing formyl and ester groups, stabilizing the intermediate.

Elimination: The leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

A wide variety of nucleophiles can be employed in SNAr reactions with this substrate. acsgcipr.org

| Nucleophile Type | Example | Product Class |

| O-Nucleophiles | Alkoxides (RO⁻), Phenoxides (ArO⁻) | Aryl Ethers |

| N-Nucleophiles | Ammonia, Primary/Secondary Amines | Anilines |

| S-Nucleophiles | Thiolates (RS⁻) | Thioethers |

This reaction is a powerful tool for introducing diverse functionalities at the C-4 position of the benzene (B151609) ring. nih.gov

While aryl chlorides are generally less reactive than the corresponding bromides and iodides in cross-coupling reactions, modern catalysis has enabled their efficient use. organic-chemistry.org The chlorine atom in this compound can be replaced to form new carbon-carbon bonds using palladium-catalyzed cross-coupling reactions. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgrsc.org This is a versatile method for forming biaryl structures. The reaction would involve coupling this compound with an Ar-B(OH)₂ species to yield a derivative where the chlorine is replaced by the 'Ar' group.

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base (like an amine). organic-chemistry.orgrsc.org This method is used to synthesize aryl alkynes, replacing the chlorine atom with a –C≡C–R group.

The success of these couplings with an aryl chloride substrate often requires the use of specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands, which facilitate the challenging oxidative addition step. researchgate.net

Chemo- and Regioselectivity in the Reactions of the Compound

Chemoselectivity—the preferential reaction of a reagent with one functional group over others—is a central theme in the chemistry of this polyfunctional molecule. youtube.com Similarly, regioselectivity—the preference for reaction at one position over another—is dictated by the electronic and steric properties of the substrate. youtube.com

Chemoselectivity:

Reduction: The formyl group can be selectively reduced to a hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄) in the presence of the less reactive methyl ester.

Nucleophilic Attack: Under SNAr conditions, strong nucleophiles will preferentially attack the activated C-Cl bond rather than the carbonyl carbons of the formyl or ester groups. acsgcipr.orgnih.gov

Protection/Deprotection: Selective reactions can be achieved by using protecting groups. For instance, the phenolic hydroxyl could be protected as a silyl (B83357) ether to allow for modifications at other sites without its interference.

Regioselectivity:

The primary site for nucleophilic attack on the aromatic ring is the carbon atom attached to the chlorine. The ortho and para positioning of the powerful formyl and ester electron-withdrawing groups makes this position exceptionally electrophilic, ensuring high regioselectivity in SNAr reactions. nih.gov

In metal-catalyzed cross-coupling reactions, the reaction will occur exclusively at the C-Cl bond, as C-H or C-O bonds are not typically activated under these conditions. The choice of catalyst and ligands can be crucial for achieving high selectivity. elsevierpure.com

By carefully choosing reagents and reaction conditions, a chemist can selectively target each of the functional groups on this compound, making it a versatile building block in organic synthesis.

Cascade and Multicomponent Reactions Incorporating the Compound

Based on the known reactivity of similar salicylaldehyde (B1680747) derivatives, it is plausible that this compound could participate in several types of cascade and multicomponent reactions. For instance, it could potentially react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, and a nitrogen source, like an amine or ammonia, in a one-pot synthesis of highly substituted quinolines or chromenes.

In a hypothetical multicomponent reaction, the formyl group would likely undergo an initial Knoevenagel condensation with the active methylene compound. The resulting intermediate could then undergo an intramolecular cyclization involving the hydroxyl group, or a subsequent reaction with the third component. The chloro substituent and the methyl ester group would be expected to influence the reactivity of the aromatic ring and could be retained in the final product, offering further sites for chemical modification.

Although no specific research detailing the use of this compound in cascade or multicomponent reactions has been identified in the reviewed literature, its structural analogy to reactive salicylaldehydes strongly suggests its potential for such applications. Further research in this area could unveil novel synthetic routes to complex heterocyclic molecules.

Data on Potential Reactivity

Given the absence of specific experimental data for this compound in cascade and multicomponent reactions, the following table outlines a hypothetical reaction based on the known reactivity of analogous salicylaldehydes. This serves to illustrate the potential of the compound in such synthetic strategies.

Interactive Data Table: Hypothetical Multicomponent Reaction

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Potential Product Class |

| This compound | Malononitrile | Aniline | Piperidine | Ethanol | Substituted 2-amino-3-cyanoquinoline |

Advanced Spectroscopic and Structural Elucidation Methodologies for Methyl 4 Chloro 5 Formyl 2 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy Techniques

Proton (¹H) NMR spectroscopy would be expected to reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in a given environment. For Methyl 4-chloro-5-formyl-2-hydroxybenzoate, characteristic signals would be anticipated for the aromatic protons, the formyl proton, the hydroxyl proton, and the methyl ester protons. The precise chemical shifts and coupling constants would be critical for confirming the substitution pattern on the benzene (B151609) ring. However, no experimental ¹H NMR data has been reported.

Two-Dimensional NMR Methodologies (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for assembling the complete molecular structure. COSY would establish proton-proton couplings, HSQC would correlate directly bonded proton and carbon atoms, and HMBC would reveal longer-range correlations between protons and carbons. These analyses would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the atoms within this compound. Regrettably, no such 2D NMR studies have been published for this compound.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques in mass spectrometry. An EI mass spectrum would be expected to show a molecular ion peak corresponding to the mass of this compound, along with a characteristic fragmentation pattern that could help in structural elucidation. ESI-MS, a softer ionization technique, would be expected to show protonated or deprotonated molecular ions. The specific fragmentation pathways observed would provide valuable corroborating evidence for the proposed structure. At present, no experimental EI or ESI mass spectra are available for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition and molecular formula of a compound with a high degree of confidence. This technique would be crucial for confirming the molecular formula of this compound as C₉H₇ClO₄. However, no HRMS data has been reported in the searched scientific literature.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

No specific tandem mass spectrometry data or fragmentation pattern analysis for this compound was found in the searched literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Detailed experimental IR and Raman spectra for this compound are not available in the public domain.

Without experimental spectra, a table of characteristic absorption frequencies cannot be compiled for this specific molecule.

There are no published studies on the conformational analysis of this compound using vibrational spectroscopy.

X-ray Crystallography for Solid-State Structural Determination

No crystallographic data for this compound has been deposited in crystallographic databases or published in the searched literature.

Information on the crystal packing and intermolecular interactions of this compound is not available as its crystal structure has not been determined.

This section is not applicable as the molecule is achiral.

Despite a comprehensive search for scientific literature, no specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for the compound "this compound" could be located. As a result, the requested article section with detailed research findings and data tables cannot be generated at this time.

The search yielded information on structurally similar but distinct compounds, such as isomers (e.g., "Methyl 5-chloro-3-formyl-2-hydroxybenzoate"), analogues with different functional groups (e.g., "Methyl 4-amino-5-chloro-2-hydroxybenzoate"), and related benzoic acid derivatives. However, the unique substitution pattern of "this compound" means that the spectroscopic data from these related molecules cannot be accurately extrapolated to the target compound.

A complete and accurate structural elucidation using combined spectroscopic approaches requires experimental data obtained from the analysis of the specific molecule . Without access to published research detailing the synthesis and characterization of "this compound," any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the generation of the article focusing on the advanced spectroscopic and structural elucidation methodologies for "this compound" is not possible until such data becomes available in the scientific domain.

Computational and Theoretical Chemistry Studies of Methyl 4 Chloro 5 Formyl 2 Hydroxybenzoate

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These properties are crucial in determining the molecule's reactivity, intermolecular interactions, and spectroscopic signatures.

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like Methyl 4-chloro-5-formyl-2-hydroxybenzoate, DFT calculations, likely using a functional such as B3LYP, would be employed to optimize the molecular geometry and determine the electronic ground state.

In a typical DFT study, the initial step involves finding the lowest energy conformation of the molecule. For this compound, this would involve considering the rotational barriers of the formyl, hydroxyl, and methyl ester groups. The orientation of these groups relative to the benzene (B151609) ring and to each other is critical. For instance, an intramolecular hydrogen bond between the hydroxyl group and the formyl group's carbonyl oxygen is expected, which would significantly stabilize a planar conformation.

DFT calculations on the related molecule, 5-chlorosalicylaldehyde, have shown that the most stable conformer is stabilized by such an intramolecular hydrogen bond. This interaction locks the orientation of the hydroxyl and aldehyde groups. For this compound, similar conformational preferences would be anticipated. The key dihedral angles defining the orientation of the substituents would be systematically varied to locate the global minimum on the potential energy surface.

The electronic structure can be analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties from a Hypothetical DFT Calculation (Based on typical values for similar aromatic compounds)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

Note: These values are illustrative and based on calculations for analogous molecules. Actual values would require a specific DFT calculation.

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), offer alternative approaches. HF theory is generally less accurate than DFT for many molecular properties due to its neglect of electron correlation. However, it can be a useful starting point. MP2 and other higher-level methods incorporate electron correlation and can provide more accurate results, albeit at a significantly higher computational expense.

The choice of the basis set is crucial for both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing chlorine and oxygen atoms with lone pairs, a basis set that includes polarization and diffuse functions is generally required for accurate results. A common choice would be Pople-style basis sets like 6-311++G(d,p), which provide a good balance of accuracy and efficiency for molecules of this size. Larger basis sets, such as those from the Dunning correlation-consistent series (e.g., aug-cc-pVDZ), could be used for benchmark calculations to ensure the reliability of the results. The selection of the basis set directly impacts the accuracy of the calculated geometry, energies, and other molecular properties.

Elucidation of Reaction Mechanisms and Transition States Involving the Compound

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) associated with these transformations.

The synthesis of this compound likely involves electrophilic aromatic substitution reactions, such as the formylation of a corresponding methyl 4-chloro-2-hydroxybenzoate precursor. Computational studies can model these reactions to understand the regioselectivity and the reaction mechanism.

For example, in a Reimer-Tiemann or Vilsmeier-Haack formylation, computational methods can be used to:

Model the structure of the electrophilic species.

Locate the transition state for the attack of the electrophile on the aromatic ring.

Compare the activation energies for substitution at different positions on the ring to explain the observed regioselectivity. The directing effects of the hydroxyl, chloro, and methyl ester groups would be quantitatively assessed.

Model the subsequent steps of the reaction, such as deprotonation and tautomerization, to form the final product.

These calculations would typically involve locating stationary points (reactants, products, intermediates, and transition states) on the potential energy surface. Transition states are first-order saddle points and are characterized by having exactly one imaginary vibrational frequency. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state indeed connects the desired reactants and products.

From the computed energies of the stationary points, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. The height of the energy barriers on this profile corresponds to the activation energies of the elementary steps.

Table 2: Hypothetical Energy Profile Data for a Formylation Reaction Step (Based on general principles of electrophilic aromatic substitution)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Salicylate + Electrophile) | 0.0 |

| Transition State (σ-complex formation) | +15.2 |

| Intermediate (σ-complex) | +5.8 |

| Transition State (Proton removal) | +8.1 |

Note: These values are for illustrative purposes to demonstrate a typical reaction energy profile.

Using transition state theory, these activation energies can be used to estimate the reaction rate constants. This allows for a comparison of the feasibility of different reaction pathways and can guide the optimization of experimental reaction conditions. The inclusion of solvent effects, either through implicit continuum models or explicit solvent molecules, is often crucial for obtaining quantitatively accurate energy profiles for reactions performed in solution.

Prediction and Validation of Spectroscopic Data

Computational methods are widely used to predict various types of molecular spectra, which can be invaluable for the identification and characterization of compounds.

For this compound, the most relevant spectroscopic techniques would be infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

DFT calculations are routinely used to compute vibrational frequencies and their corresponding IR intensities. acs.orgsemanticscholar.org The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. aip.orgnih.gov The predicted IR spectrum can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule, such as the stretching of the C=O, O-H, and C-Cl bonds, and the various vibrations of the aromatic ring. Studies on salicylaldehyde (B1680747) and related compounds have shown that DFT methods, particularly B3LYP, can provide vibrational spectra that are in excellent agreement with experimental results. acs.orgsemanticscholar.org

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. researchgate.net These calculations provide theoretical chemical shifts for the various ¹H and ¹³C nuclei in the molecule. By comparing the calculated shifts with experimental data, one can confirm the structure of the synthesized compound. The accuracy of these predictions can be high, especially when solvent effects are taken into account. nih.gov

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data (Based on typical accuracy of DFT calculations for similar molecules)

| Spectroscopic Data | Experimental Value | Calculated Value (Scaled/Referenced) | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | 3250 | 3245 | O-H stretch (intramolecular H-bond) |

| IR Frequency (cm⁻¹) | 1685 | 1690 | C=O stretch (formyl) |

| IR Frequency (cm⁻¹) | 1720 | 1725 | C=O stretch (ester) |

| ¹H NMR Shift (ppm) | 10.2 | 10.1 | Formyl proton |

| ¹H NMR Shift (ppm) | 7.8 | 7.75 | Aromatic proton |

Note: These are representative values. The calculated values are assumed to be scaled (for IR) or referenced (for NMR) to improve agreement with experiment.

The validation of computational results against experimental data is a critical step. acs.orgnih.gov A close match between the predicted and measured spectra provides confidence in both the experimental structure determination and the computational model used. Discrepancies, on the other hand, can point to interesting molecular phenomena or limitations in the theoretical approach that warrant further investigation.

Computational NMR and IR Spectral Predictions

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights into the molecule's structure and vibrational modes, aiding in the interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical predictions of 1H and 13C NMR chemical shifts are typically performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often coupled with a functional such as B3LYP and a suitable basis set (e.g., 6-311+G(d,p)). The calculations are performed on the molecule's optimized geometry. The predicted chemical shifts are then scaled or referenced against a standard, like tetramethylsilane (B1202638) (TMS), to facilitate comparison with experimental spectra. For this compound, theoretical calculations would predict distinct signals for the aromatic protons, the methyl ester protons, the formyl proton, and the hydroxyl proton, with their chemical shifts influenced by the electronic effects of the chloro, formyl, hydroxyl, and carboxyl substituents. Similarly, 13C NMR chemical shifts for each unique carbon atom in the molecule can be calculated, providing a complete theoretical spectrum. rsc.org

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These calculations can predict the wavenumbers and intensities of the fundamental vibrational modes. For this compound, key predicted vibrational bands would include the O-H stretching of the hydroxyl group, the C-H stretching of the formyl group, the C=O stretching of both the formyl and ester groups, C-Cl stretching, and various C-C stretching and bending modes within the benzene ring. Comparing these calculated frequencies with experimental IR data helps in the precise assignment of spectral bands to specific molecular motions. nih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Notes |

| 1H Chemical Shift (ppm) | ||

| -OH | 10.5 - 11.5 | Broad singlet, deshielded due to intramolecular hydrogen bonding. |

| -CHO | 9.8 - 10.2 | Singlet, deshielded by the carbonyl group. |

| Aromatic H (position 3) | 7.8 - 8.1 | Singlet, influenced by adjacent electron-withdrawing groups. |

| Aromatic H (position 6) | 7.0 - 7.3 | Singlet, influenced by adjacent hydroxyl and chloro groups. |

| -OCH3 | 3.8 - 4.0 | Singlet. |

| 13C Chemical Shift (ppm) | ||

| C=O (formyl) | 190 - 195 | |

| C=O (ester) | 165 - 170 | |

| Aromatic C-OH | 155 - 160 | |

| Aromatic C-Cl | 130 - 135 | |

| Aromatic C-CHO | 125 - 130 | |

| Aromatic C-COOCH3 | 120 - 125 | |

| Aromatic C-H (positions 3 & 6) | 115 - 125 | |

| -OCH3 | 50 - 55 | |

| IR Frequency (cm-1) | ||

| O-H stretch | 3200 - 3400 | Broad, indicative of hydrogen bonding. |

| C-H stretch (aromatic) | 3000 - 3100 | |

| C-H stretch (formyl) | 2750 - 2850 | |

| C=O stretch (formyl) | 1680 - 1700 | |

| C=O stretch (ester) | 1710 - 1730 | |

| C=C stretch (aromatic) | 1550 - 1650 | |

| C-O stretch | 1200 - 1300 | |

| C-Cl stretch | 700 - 800 |

Note: The values presented in this table are hypothetical and representative of what would be expected from computational predictions for a molecule with this structure.

UV-Vis Absorption Maxima Calculations

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is widely used to calculate the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. mdpi.com The calculations are typically performed using the same functional and basis set as for geometry optimization.

For a substituted aromatic compound like this, the predicted UV-Vis spectrum is expected to show multiple absorption bands, primarily arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl groups of the formyl and ester functions. The positions of these bands are sensitive to the nature and position of the substituents. The hydroxyl group (an auxochrome) and the carbonyl and chloro groups (chromophores) all influence the electronic structure and thus the absorption wavelengths. TD-DFT calculations can help elucidate the nature of the electronic transitions by analyzing the molecular orbitals involved in each excitation. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. rsc.org By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information on the conformational dynamics, intermolecular interactions, and the influence of the environment on the molecule's behavior.

For this compound, MD simulations would typically involve placing the molecule in a simulation box with a chosen solvent and applying a suitable force field (e.g., CHARMM, AMBER) to describe the interatomic forces. The simulation would then be run for a specified time (nanoseconds to microseconds), and the resulting trajectory would be analyzed to understand its dynamic properties.

Conformational analysis focuses on identifying the stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. chemistrysteps.com Due to the presence of rotatable single bonds (e.g., C-C bond of the formyl group, C-O bond of the ester group), this compound can exist in different conformations. A key aspect would be the orientation of the formyl and methyl ester groups relative to the benzene ring and the hydroxyl group. Intramolecular hydrogen bonding between the phenolic hydroxyl group and the adjacent formyl carbonyl oxygen is expected to significantly stabilize a planar conformation. ias.ac.in

Solvent Effects on Molecular Behavior

The behavior and conformational preferences of a molecule can be significantly influenced by its solvent environment. rsc.org MD simulations are particularly well-suited to study these effects by explicitly including solvent molecules in the simulation.

Simulations of this compound in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like DMSO, and a nonpolar solvent like chloroform) could reveal how solvent-solute interactions affect its conformational equilibrium. For example, in polar solvents, the solvent molecules can compete for hydrogen bonding with the hydroxyl and carbonyl groups, potentially altering the stability of the intramolecular hydrogen bond and allowing for a wider range of accessible conformations. The analysis of radial distribution functions from the simulation trajectory can provide quantitative information about the solvation shell structure and specific solute-solvent interactions.

Intermolecular Interactions and Aggregation Studies

In the condensed phase, molecules of this compound can interact with each other through various non-covalent forces, including hydrogen bonds, dipole-dipole interactions, and halogen bonds. harvard.edunih.gov MD simulations can be used to study the propensity of the molecule to self-associate or aggregate in solution.

By simulating a system with multiple solute molecules, one can observe the formation of dimers or larger clusters. Analysis of these simulations can identify the primary modes of intermolecular interaction. For this compound, potential key interactions include hydrogen bonding between the hydroxyl group of one molecule and a carbonyl oxygen of another, as well as π-π stacking of the aromatic rings. mdpi.com Understanding these interactions is crucial as they can influence physical properties such as solubility and crystal packing. Advanced computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) could be employed on a representative dimer from the simulation to decompose the interaction energy into its electrostatic, exchange, induction, and dispersion components, providing a deeper understanding of the forces driving aggregation. nih.gov

Applications of Methyl 4 Chloro 5 Formyl 2 Hydroxybenzoate As a Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Heterocyclic Compounds

The presence of ortho-hydroxy and formyl groups, along with other substituents, positions Methyl 4-chloro-5-formyl-2-hydroxybenzoate as a plausible precursor for a variety of heterocyclic systems. The reactivity of the salicylaldehyde (B1680747) moiety is a key feature in the construction of these ring systems.

The synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849) (the Debus synthesis) or other related multicomponent reactions. nih.gov While this compound is not a 1,2-dicarbonyl compound, its ortho-hydroxy-formyl functionality is a well-known starting point for various heterocyclic systems. For instance, salicylaldehyde derivatives can react with amines to form Schiff bases, which can then undergo further reactions to yield heterocycles.

A patent for the preparation of 2-butyl-4-chloro-5-formylimidazole, a key intermediate for certain pharmaceuticals, highlights the importance of the chloro-formyl-imidazole core. google.com Although the synthesis described in the patent does not start from this compound, it underscores the relevance of this substitution pattern in the imidazole (B134444) ring system. The synthesis of 1-hydroxy-2,4,5-trisubstituted imidazoles has been reported from the reaction of arylglyoxals with other reagents, demonstrating a pathway to highly substituted imidazoles. arkat-usa.org The reactivity of the formyl group in this compound makes it a potential candidate for similar condensation reactions to form the imidazole ring, likely in combination with a suitable amine and another carbonyl compound.

The following table summarizes the key functional groups of this compound and their potential roles in the synthesis of nitrogen-containing heterocycles.

| Functional Group | Position | Potential Role in Heterocycle Synthesis |

| Hydroxyl | C2 | Directing group, participant in condensation reactions, formation of ether linkages. |

| Formyl | C5 | Electrophilic center for condensation with nucleophiles (e.g., amines), precursor to imines. |

| Chloro | C4 | Can act as a leaving group in nucleophilic aromatic substitution reactions, influences electronic properties of the ring. |

| Methyl Ester | C1 | Can be hydrolyzed to a carboxylic acid for further functionalization, influences electronic properties. |

Utilization in the Construction of Advanced Organic Molecules

The diverse functional groups on this compound also lend themselves to the synthesis of complex acyclic and macrocyclic structures.

There is no direct evidence in the reviewed scientific literature for the application of this compound in polyketide synthesis. Polyketide biosynthesis and chemical synthesis typically involve the sequential condensation of acetyl-CoA and malonyl-CoA or related building blocks. However, research has demonstrated the production of (hydroxy)benzoate-derived polyketides by engineered microorganisms, where various benzoate (B1203000) derivatives are used as starter units. researchgate.net This suggests that, in principle, a modified form of this compound could potentially be incorporated into a polyketide chain through biocatalytic or synthetic methods, although this remains a hypothetical application.

Information regarding the direct use of this compound in the synthesis of lignin-related structures is not found in the available literature. The synthesis of lignin (B12514952) model polymers often utilizes simpler aromatic precursors, such as acetophenone (B1666503) derivatives, to construct the characteristic β-O-4 linkages. While substituted hydroxybenzoates are components of some natural polymers, the specific substitution pattern of this compound does not align with the common monolignol precursors.

Scaffold for the Development of Novel Organic Materials (excluding biological materials)

Polyfunctional aromatic compounds are valuable building blocks for the creation of novel organic materials due to their rigid structures and the potential for forming extended networks through various chemical reactions. mdpi.commdpi.com The multiple reactive sites on this compound make it a candidate for incorporation into polymers, metal-organic frameworks (MOFs), or other functional materials.

The hydroxyl and formyl groups can participate in condensation polymerization, while the chloro and ester groups offer sites for further modification. For example, the carboxylic acid (obtained via hydrolysis of the ester) could serve as a linker in the formation of coordination polymers. mdpi.com The aromatic ring itself provides a stable, planar core that can contribute to the electronic and photophysical properties of the resulting material. While specific examples of the use of this compound in this context are not documented, its structural features are consistent with those of building blocks used in materials science. hilarispublisher.comhilarispublisher.com

The potential applications of this compound as a scaffold are summarized in the table below.

| Material Type | Potential Role of this compound |

| Polymers | Monomer in condensation polymerization via hydroxyl and formyl groups. |

| Metal-Organic Frameworks (MOFs) | As a modified linker (e.g., after hydrolysis of the ester to a carboxylic acid). |

| Functional Dyes | Core structure that can be functionalized to tune optical properties. |

Precursor for Polymers and Copolymers

While direct studies on the use of this compound in polymerization are not extensively documented, its structural features, particularly the presence of the formyl and hydroxyl groups, suggest its potential as a monomer for the synthesis of functional polymers and copolymers. The reactivity of these groups can be exploited to incorporate this aromatic unit into polymer backbones or as pendant groups, thereby imparting specific properties to the resulting materials.

The formyl group can readily undergo reactions to introduce polymerizable functionalities. For instance, it can be converted to a vinyl group through a Wittig reaction or to an acrylic group via condensation with malonic acid derivatives. These transformations would yield a monomer that can participate in various polymerization methods, such as free radical polymerization, to produce polymers with tailored characteristics.

An analogous approach has been demonstrated with other functionalized salicylaldehyde derivatives. For example, salicylaldehyde-functionalized methacrylates have been successfully employed in polymerization-induced self-assembly (PISA) to create well-defined block copolymer nano-objects. This highlights the feasibility of utilizing appropriately modified this compound as a monomer in advanced polymerization techniques.

Furthermore, the bifunctional nature of this compound, possessing both a formyl and a hydroxyl group, opens up possibilities for its use in condensation polymerization. It can potentially react with other difunctional monomers, such as diamines or diols, to form polyesters, polyamides, or poly(Schiff base)s. The resulting polymers would possess a regularly substituted aromatic unit in their backbone, which could influence their thermal stability, solubility, and optical properties. The presence of the chloro-substituent can further modify the polymer's properties, for instance, by enhancing its flame retardancy or altering its electronic characteristics.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Strategy | Required Modification of Monomer | Potential Polymer Type |

| Chain-growth Polymerization | Conversion of formyl group to a vinyl or acrylic group | Polyacrylates, Polystyrenes |

| Condensation Polymerization | Direct reaction with difunctional monomers (e.g., diamines, diols) | Polyesters, Polyamides, Poly(Schiff base)s |

Use in Supramolecular Chemistry and Self-Assembly

The specific arrangement of functional groups in this compound makes it an interesting candidate for the construction of supramolecular assemblies. The hydroxyl and formyl groups are capable of forming various non-covalent interactions, such as hydrogen bonds, which are the driving forces for self-assembly processes.

The ortho-hydroxybenzaldehyde motif can participate in intramolecular hydrogen bonding between the hydroxyl proton and the formyl oxygen. This pre-organizes the molecule into a planar conformation, which can facilitate intermolecular interactions. Furthermore, the hydroxyl group can act as a hydrogen bond donor, while the formyl oxygen and the ester carbonyl oxygen can act as hydrogen bond acceptors, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

The presence of the chloro-substituent can also influence the self-assembly behavior through halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base. The chlorine atom in this compound can interact with electron-rich atoms in neighboring molecules, providing an additional directional force to guide the self-assembly process.

Application as a Ligand or Precursor in Catalysis (excluding biological catalysts)

The chemical structure of this compound is particularly well-suited for applications in catalysis, primarily as a precursor for the synthesis of ligands for transition metal catalysis and potentially in the development of organocatalysts.

Ligand Design for Transition Metal Catalysis

The most prominent application of this compound in catalysis is as a precursor for the synthesis of Schiff base ligands. The formyl group can readily undergo condensation reactions with a wide variety of primary amines to form Schiff bases, also known as imines. The resulting Schiff base ligands are multidentate, meaning they can bind to a metal center through multiple atoms, typically the nitrogen of the imine and the oxygen of the hydroxyl group.

This chelation effect leads to the formation of stable metal complexes with a variety of transition metals, such as copper, nickel, cobalt, and palladium. The electronic and steric properties of the resulting metal complex can be fine-tuned by varying the amine component used in the Schiff base condensation. For example, using chiral amines can lead to the formation of chiral metal complexes, which are valuable as catalysts for asymmetric synthesis.

These Schiff base complexes have been shown to be effective catalysts for a wide range of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The specific catalytic activity is dependent on the choice of both the metal center and the ligand structure.

Table 2: Potential Schiff Base Ligands Derived from this compound and their Catalytic Applications

| Amine Precursor | Resulting Schiff Base Ligand | Potential Metal Complexes | Potential Catalytic Applications |

| Aniline | N-(phenyl)salicylaldimine derivative | Cu(II), Ni(II), Co(II) | Oxidation of alcohols, Epoxidation of alkenes |

| Ethylenediamine | Salen-type ligand derivative | Mn(III), Cr(III), Co(II) | Asymmetric epoxidation, Cyclopropanation |

| Chiral amino acids | Chiral Schiff base ligand | Pd(II), Ru(II) | Asymmetric hydrogenation, Asymmetric C-C coupling |

Organocatalytic Applications

While direct applications of this compound as an organocatalyst are not well-established, its functional groups suggest potential for its use as a precursor for the synthesis of organocatalysts.

The formyl group can be a key component in the design of certain types of organocatalysts. For instance, it can be used to synthesize iminium ion catalysts by reaction with a secondary amine. These catalysts are effective in a variety of enantioselective transformations.

Furthermore, the presence of both a hydroxyl group (a potential Brønsted acid) and a formyl group (a potential Lewis basic site after conversion to an imine) within the same molecule opens up the possibility of designing bifunctional organocatalysts. Such catalysts can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and stereoselectivity.

While further research is needed to explore these possibilities, the structural features of this compound provide a promising starting point for the development of novel organocatalysts.

Analytical Methodologies for the Detection and Quantification of Methyl 4 Chloro 5 Formyl 2 Hydroxybenzoate Non Clinical Contexts

Chromatographic Separation Techniques